Cas no 6734-33-4 (4-Methylumbelliferyl-β-D-xylopyranoside)

4-Methylumbelliferyl-β-D-xylopyranoside structure
6734-33-4 structure
Nom du produit:4-Methylumbelliferyl-β-D-xylopyranoside
Numéro CAS:6734-33-4
Le MF:C15H16O7
Mégawatts:308.2833
MDL:MFCD00037607
CID:509635
PubChem ID:24897133

4-Methylumbelliferyl-β-D-xylopyranoside Propriétés chimiques et physiques

Nom et identifiant

    • 2H-1-Benzopyran-2-one,4-methyl-7-(b-D-xylopyranosyloxy)-
    • 4-Methylumbelliferyl-β-D-xylopyranoside
    • 4-Methylumbelliferyl beta-D-xylopyranoside
    • 4-Methylumbelliferyl β-D-xylopyranoside
    • 4-METHYLUMBELLIFERYL-B-D-XYLOPYRANOSIDE
    • 4-METHYLUMBELLIFERYL-BETA-D-XYLOPYRANOSIDE
    • 4-Methylumbelliferyl-beta-D-xyloside
    • METHYLUMBELLIFERYL-B-D-XYLOPYRANOSIDE, 4-(RG)
    • 4-Methylumbelliferylb-D-xylopyranoside
    • 4'-METHYLUMBELLIFERYL-B-D-XYLOSE
    • 4-METHYLUMBELLIFERYL-B-D-XYLOSIDE
    • 4-METHYLUMBELLIFERYL-SS-D-XYLOSIDE
    • Methyl gallate
    • 4-Methyl-7-(beta-D-xylopyranosyloxy)-2H-1-benzopyran-2-one
    • 4-Methylumbelliferyl b-D-xylopyranoside
    • 4-Methylumbelliferyl beta-D-xyloside
    • Methylumbelliferyl-beta-D-xyloside
    • 766N8850JA
    • 4-Methylumbelliferyl a-D-xylopyranoside
    • 2H-1-Benzopyran-2-one, 4-methyl-7-(beta-D-xylopyranosyloxy)-
    • 4-Methylumbelliferyl beta-xyloside
    • 4-Methylumbelliferyl I(2)-D-xylopyranoside
    • SCHEMBL197177
    • 4-Methylumbelliferyl-
    • 4-methylumbelliferyl-beta-xyloside
    • 4-METHYL-7-(.BETA.-D-XYLOPYRANOSYLOXY)-2H-1-BENZOPYRAN-2-ONE
    • NS00036114
    • Boc-(S)-3-Amino-4-(2-thienyl)butanoicacid
    • UNII-766N8850JA
    • (4-Methylumbelliferone)-beta-D-xylopyranoside
    • 6734-33-4
    • 2H-1-Benzopyran-2-one, 4-methyl-7-(.beta.-D-xylopyranosyloxy)-
    • HY-137824
    • 4-Methylumbelliferyl-beta-D-xylopyranoside, beta-xylosidase substrate
    • 4-methyl-7-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one
    • AKOS005257904
    • 4-methyl-7-((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-2H-chromen-2-one
    • BDBM50361734
    • A-D-xylopyranoside
    • Q27894530
    • COUMARIN, 4-METHYL-7-(.BETA.-D-XYLOPYRANOSYLOXY)-
    • MFCD00037607
    • s12045
    • CHEMBL1938471
    • 4-METHYLUMBELLIFERONE-.BETA.-D-XYLOSIDE
    • AMY41722
    • AS-70369
    • 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE
    • 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE, (-)-
    • 4-methyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one
    • EINECS 229-784-4
    • PD171160
    • 4-Methylumbelliferyl- beta -D-xylopyranoside
    • 7-(beta-D-Xylopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
    • DTXSID10217687
    • AKOS015899834
    • 4-methyl-7-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 4-methyl-7-(b-D-xylopyranosyloxy)-
    • 4-methyl-7-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}chromen-2-one
    • JWIYLOHVJDJZOQ-KAOXEZKKSA-N
    • MDL: MFCD00037607
    • Piscine à noyau: 1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15+/m1/s1
    • La clé Inchi: JWIYLOHVJDJZOQ-KAOXEZKKSA-N
    • Sourire: O1C([H])([H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])OC1C([H])=C([H])C2C(C([H])([H])[H])=C([H])C(=O)OC=2C=1[H])O[H])O[H])O[H]

Propriétés calculées

  • Qualité précise: 308.09000
  • Masse isotopique unique: 308.09
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 22
  • Nombre de liaisons rotatives: 2
  • Complexité: 463
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: -0.7
  • Surface topologique des pôles: 105

Propriétés expérimentales

  • Couleur / forme: Poudre blanche ou blanc cassé
  • Dense: 1.5140
  • Point de fusion: 223 °C
  • Point d'ébullition: 572.1 °C at 760 mmHg
  • Point d'éclair: 217.3 °C
  • Indice de réfraction: 1.646
  • Le PSA: 109.36000
  • Le LogP: -0.08080
  • Solubilité: Soluble dans l'eau

4-Methylumbelliferyl-β-D-xylopyranoside PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
AstaTech
S12045-1/G
4-METHYLUMBELLIFERYL-BETA-D-XYLOPYRANOSIDE
6734-33-4 95%
1g
$227 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-220964A-100 mg
4-Methylumbelliferyl-β-D-xylopyranoside,
6734-33-4 ≥98%
100MG
¥1,685.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-220964A-100mg
4-Methylumbelliferyl-β-D-xylopyranoside,
6734-33-4 ≥98%
100mg
¥1685.00 2023-09-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013200-1g
4-Methylumbelliferyl-β-D-xylopyranoside
6734-33-4 98%
1g
¥935 2024-05-22
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_193434-1g
L-Menthone, 85%
6734-33-4 98%
1g
¥4089.0 2023-09-15
eNovation Chemicals LLC
D961120-1g
2H-1-Benzopyran-2-one, 4-methyl-7-(b-D-xylopyranosyloxy)-
6734-33-4 98%
1g
$180 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD99208-5g
4-Methyl-7-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one
6734-33-4 98%
5g
¥3297.0 2024-04-18
Chemenu
CM100340-5g
2H-1-Benzopyran-2-one,4-methyl-7-(b-D-xylopyranosyloxy)-
6734-33-4 95%
5g
$1136 2021-06-15
Fluorochem
M04141-1g
4-Methylumbelliferyl beta-D-xylopyranoside
6734-33-4 98%
1g
£323.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813076-1g
4-Methylumbelliferyl-β-D-xylopyranoside
6734-33-4 98%
1g
¥974.00 2023-02-02

4-Methylumbelliferyl-β-D-xylopyranoside Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:6734-33-4)4-Methylumbelliferyl-β-D-xylopyranoside
A867290
Pureté:99%/99%
Quantité:5g/1g
Prix ($):544.0/292.0